molecular formula C13H8ClIN2O2S B581107 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole CAS No. 1227267-17-5

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Cat. No.: B581107
CAS No.: 1227267-17-5
M. Wt: 418.633
InChI Key: JSJQNHSTBZYPQY-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their diverse biological activities. This particular compound features a phenylsulfonyl group, a chlorine atom, and an iodine atom attached to the indole ring, making it a unique and versatile molecule in chemical research.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.

    Functional Group Introduction: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Halogenation: The chlorine and iodine atoms are introduced through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry for scalability and efficiency.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.

    Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Research into its derivatives aims to discover new therapeutic agents for various diseases.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the halogen atoms may contribute to its overall reactivity and specificity.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole can be compared with other indole derivatives such as:

    1-(Phenylsulfonyl)indole: Lacks the chlorine and iodine atoms, making it less reactive in certain substitution reactions.

    6-Chloroindole: Lacks the phenylsulfonyl and iodine groups, resulting in different biological activities and chemical reactivity.

    2-Iodoindole: Lacks the phenylsulfonyl and chlorine groups, affecting its overall properties and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQNHSTBZYPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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